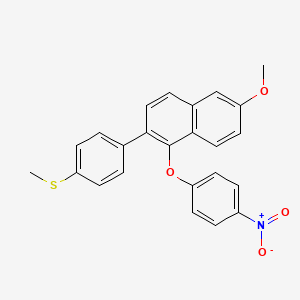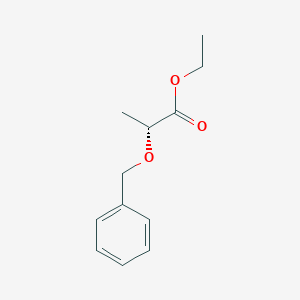
ETHYL (S)-2-(BENZYLOXY)PROPIONATE
Übersicht
Beschreibung
®-Ethyl 2-benzyloxypropionate is an organic compound with the molecular formula C12H16O3. It is a chiral ester, often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by its clear, colorless oil form and is known for its role in the preparation of optically active derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-Ethyl 2-benzyloxypropionate can be synthesized through several methods. One common route involves the reaction of ethyl lactate with benzyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the esterification of ®-2-benzyloxypropionic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of ®-Ethyl 2-benzyloxypropionate often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized enzymes for the stereoselective hydrolysis of racemic mixtures is also a common approach, providing high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-Ethyl 2-benzyloxypropionate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form the corresponding benzoic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: ®-2-benzyloxypropanol.
Substitution: Various substituted benzyloxypropionates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-Ethyl 2-benzyloxypropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of chiral compounds and as a building block in organic synthesis.
Biology: Employed in the preparation of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly those requiring high enantiomeric purity.
Industry: Applied in the production of fine chemicals and as a precursor in the manufacture of specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-Ethyl 2-benzyloxypropionate largely depends on its role as an intermediate in various chemical reactions. It acts by providing a chiral center that can be further modified to produce optically active compounds. The molecular targets and pathways involved are specific to the final product synthesized from this intermediate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Ethyl 2-benzyloxypropionate: The enantiomer of ®-Ethyl 2-benzyloxypropionate, used in similar applications but with different stereochemical properties.
Ethyl 2-benzyloxyacetate: A similar ester with a different carbon chain length, used in organic synthesis.
Methyl 2-benzyloxypropionate: Another ester with a different alkyl group, used in the synthesis of various organic compounds.
Uniqueness
®-Ethyl 2-benzyloxypropionate is unique due to its chiral nature, making it valuable in the synthesis of optically active compounds. Its specific stereochemistry allows for the production of enantiomerically pure pharmaceuticals and fine chemicals, which is crucial in many applications.
This detailed article provides a comprehensive overview of ®-Ethyl 2-benzyloxypropionate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
ethyl (2R)-2-phenylmethoxypropanoate |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
YECFQHZUGDYXTN-SNVBAGLBSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](C)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)C(C)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

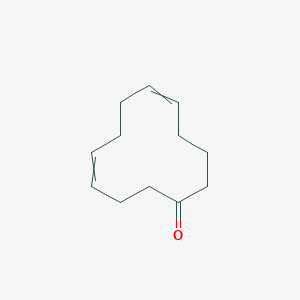
![[2-(3-Methylphenyl)-1H-imidazole-4,5-diyl]dimethanol](/img/structure/B8585649.png)
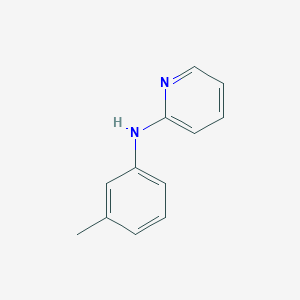
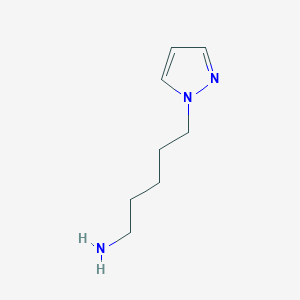
![5-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B8585668.png)
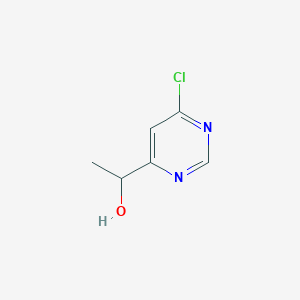
![N-[(5-Benzoyl-2-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B8585680.png)
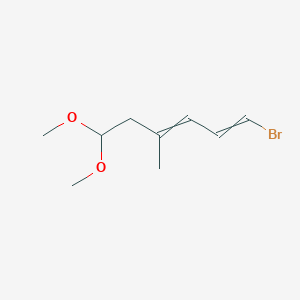
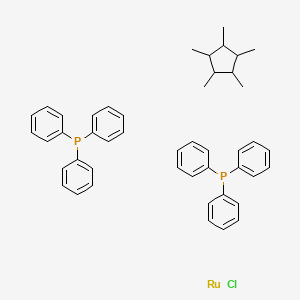
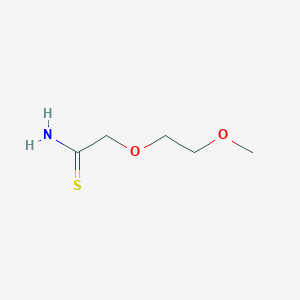
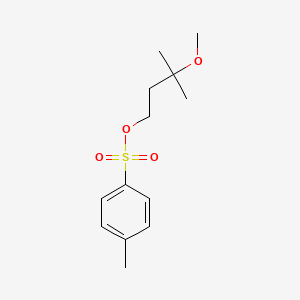
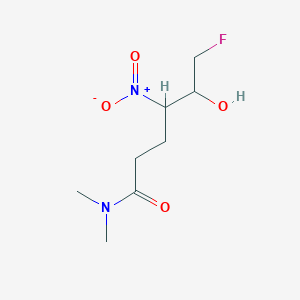
![Ethyl 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B8585735.png)
